4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid
Overview
Description
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 3-position of the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with 3-methylbenzoic acid under acidic conditions. The reaction is catalyzed by polyphosphoric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction: Products include quinones and dihydro derivatives, respectively.
Scientific Research Applications
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anti-inflammatory and antioxidant agents.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine and benzoic acid moieties, respectively, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloropyrazin-2-yl)benzenesulfonamide: This compound shares the pyrazine ring with a chlorine substitution but differs in the benzenesulfonamide moiety.
2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole: Similar in structure but contains a benzo[d]imidazole ring instead of a benzoic acid moiety.
Uniqueness
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a benzoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(6-chloropyrazin-2-yl)-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAUKRMTAPILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652311 | |
Record name | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-71-1 | |
Record name | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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